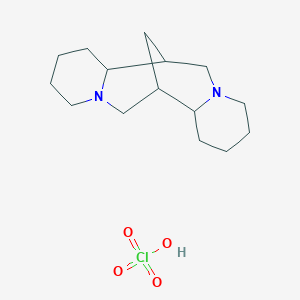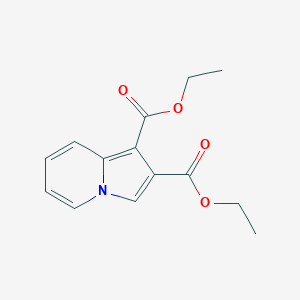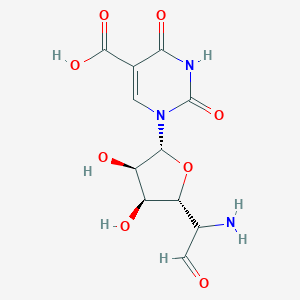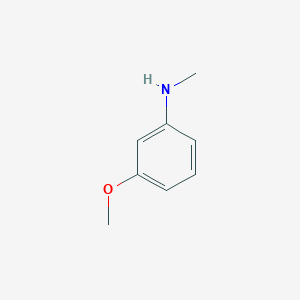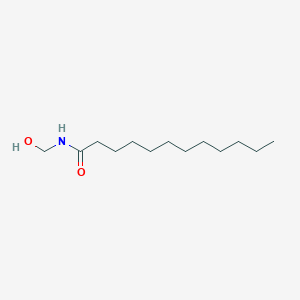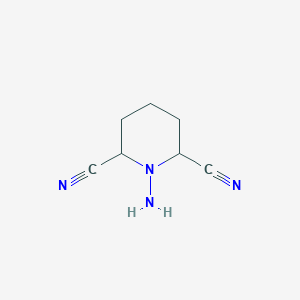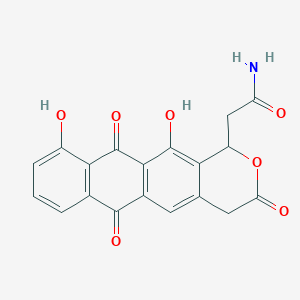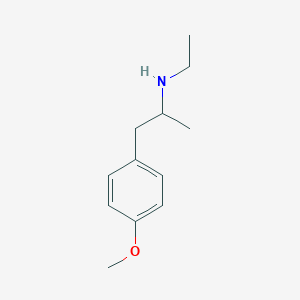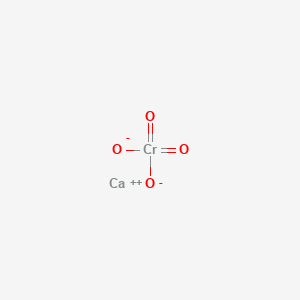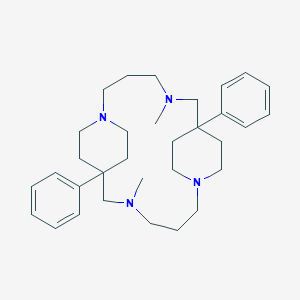
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as cyclam and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of cyclam is not fully understood. However, it is known that cyclam can form stable complexes with metal ions, which can be used in various applications. Cyclam has also been shown to have potential anticancer properties, although the exact mechanism of action is still being studied.
Efectos Bioquímicos Y Fisiológicos
Cyclam has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have potential anticancer properties and has been studied for its potential applications in drug delivery systems. Cyclam has also been shown to have potential applications in radiopharmaceuticals and imaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclam has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and can form stable complexes with metal ions. However, cyclam can be difficult to purify and can be sensitive to moisture and air. It is also important to note that cyclam is not soluble in water, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of cyclam. One potential direction is the development of new synthesis methods that can produce cyclam with higher yield and purity. Another direction is the study of the mechanism of action of cyclam, particularly its potential anticancer properties. Cyclam can also be studied for its potential applications in drug delivery systems and radiopharmaceuticals. Finally, the development of new applications for cyclam in various fields of science is an exciting area of research.
Conclusion:
In conclusion, 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been shown to have low toxicity and potential anticancer properties. Cyclam can form stable complexes with metal ions and has been used as a ligand for metal ions in coordination complexes. Cyclam has several advantages for use in laboratory experiments, although it can be difficult to purify and can be sensitive to moisture and air. Finally, there are several future directions for the study of cyclam, including the development of new synthesis methods and the study of its potential applications in drug delivery systems and radiopharmaceuticals.
Métodos De Síntesis
Cyclam can be synthesized using various methods, including the reduction of cyclotriphosphazene, the reaction of ethylenediamine with glyoxal, and the reaction of 1,2-diaminocyclohexane with formaldehyde. The most common method for synthesizing cyclam is the reaction of 1,2-diaminocyclohexane with formaldehyde in the presence of a catalyst. This method produces cyclam with high yield and purity.
Aplicaciones Científicas De Investigación
Cyclam has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, cyclam has been used as a ligand for metal ions in coordination complexes. In biology, cyclam has been used as a chelating agent for radiopharmaceuticals. In medicine, cyclam has been studied for its potential applications in cancer treatment and drug delivery systems.
Propiedades
Número CAS |
13073-11-5 |
|---|---|
Nombre del producto |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- |
Fórmula molecular |
C32H48N4 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
5,14-dimethyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C32H48N4/c1-33-19-9-21-35-25-17-32(18-26-35,30-13-7-4-8-14-30)28-34(2)20-10-22-36-23-15-31(27-33,16-24-36)29-11-5-3-6-12-29/h3-8,11-14H,9-10,15-28H2,1-2H3 |
Clave InChI |
SNQJIVDYNRPYBP-UHFFFAOYSA-N |
SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
SMILES canónico |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Otros números CAS |
13073-11-5 |
Sinónimos |
5,14-Dimethyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



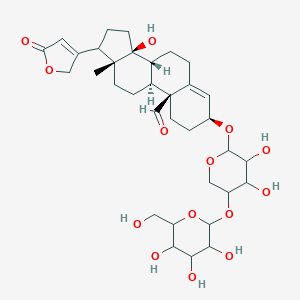
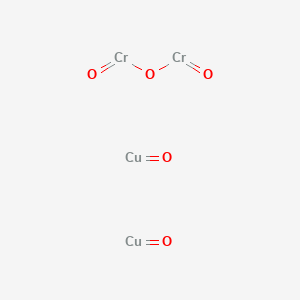
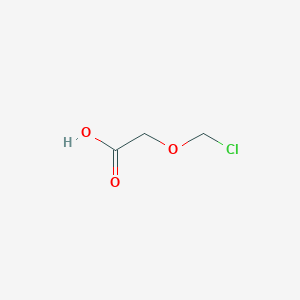
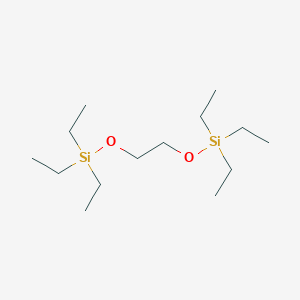
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
